4-Acetyl-3'-fluoro-4'-methylbiphenyl

Description

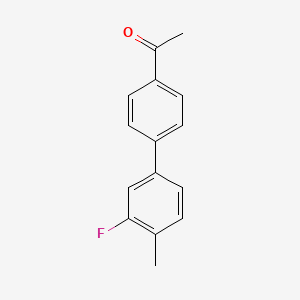

Structure

2D Structure

Properties

IUPAC Name |

1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYXPYVWTUVHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718368 | |

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-18-2 | |

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 3 Fluoro 4 Methylbiphenyl and Analogs

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule necessitates the preparation of two key aromatic fragments: a halogenated fluoromethylphenyl ring and an acetyl-substituted phenyl ring. These are then activated for subsequent cross-coupling reactions, typically by conversion into organometallic or boronic acid/ester derivatives.

Synthesis of Halogenated Phenyl and Fluorophenyl Derivatives

The introduction of halogen and fluorine substituents onto aromatic rings is a critical first step in the synthesis of precursors for 4-Acetyl-3'-fluoro-4'-methylbiphenyl. The strategic placement of these groups is essential for directing subsequent reactions and influencing the final properties of the molecule.

Methods for synthesizing fluorotoluene derivatives can involve fluorodenitration, providing an alternative to traditional methods like substitution, diazotization, and halogen exchange. google.com For instance, waste Trinitrotoluene (TNT) can be used as a raw material to produce monofluoro dinitrotoluene derivatives under specific catalytic conditions. google.com Further reaction with a second fluorine source can then yield difluoro or trifluoro toluene (B28343) derivatives. google.com

Another relevant strategy is the synthesis of compounds like 2-fluoro-4-bromobiphenyl, which serves as a valuable intermediate. researchgate.net The synthesis of such compounds can be achieved through diazotization of aniline (B41778) derivatives followed by a coupling reaction with a benzene (B151609) derivative, often catalyzed by a copper salt like CuCl. researchgate.net Halodeboronation of organotrifluoroborates using reagents like tetrabutylammonium (B224687) tribromide (TBATB) also presents a mild, transition-metal-free method for producing halogenated aromatic compounds with high regio- and chemoselectivity. researchgate.net

Electrophilic fluorination is a less common method for flavonoid A-rings, with synthesis often proceeding from already fluorinated synthones. nih.gov However, the halogenation of flavonoids, such as quercetin, using N-bromosuccinimide (NBS) has been described, which can lead to regioselective bromination when hydroxyl groups are appropriately protected. nih.gov

Preparation of Acetyl-substituted Aromatic Intermediates

The introduction of an acetyl group onto an aromatic ring is commonly achieved through Friedel-Crafts acylation. nih.gov This reaction typically involves reacting an aromatic compound with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.govprepchem.com For example, the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl can be accomplished by the acylation of 4-bromo-2'-fluorobiphenyl. prepchem.com However, Friedel-Crafts acylation has limitations, including low regioselectivity and the inability to proceed with strongly deactivated aromatic rings. nih.govmdpi.com

An alternative approach involves the Suzuki-Miyaura cross-coupling of acyl chlorides with organoboronic acids. nih.gov This method can be performed under anhydrous conditions using a palladium catalyst to yield aromatic ketones. nih.gov For instance, 4-acetylbiphenyl (B160227) can be synthesized from 4-hydroxyacetophenone by first converting the hydroxyl group to a sulfonate ester, which then undergoes a Suzuki coupling with phenylboronic acid. chemicalbook.com

The synthesis of acetyl-substituted biphenyls can also start from precursors like 4-acetyl-2-amino-4'-fluorobiphenyl. prepchem.com Diazotization of the amino group followed by hydrolysis can yield a hydroxyl group, which can then be methylated to produce intermediates like 4-acetyl-4'-fluoro-2-methoxybiphenyl. prepchem.com

Synthesis of Boronic Acid/Ester and Organometallic Reagents

Boronic acids and their esters are indispensable reagents for the Suzuki-Miyaura cross-coupling reaction. google.com A common method for their synthesis involves the electrophilic trapping of arylmetal intermediates, such as those derived from Grignard reagents or organolithium compounds, with borate (B1201080) esters at low temperatures. google.comnih.gov This can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate. nih.gov

Another significant method is the palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov While effective, this method can be costly due to the price of the diboron (B99234) reagent. nih.gov

More efficient syntheses can be performed at ambient temperatures in ethereal solvents by reacting Grignard reagents with a boron-containing substrate like pinacolborane or diisopropylaminoborane. google.com These reactions can be conducted as a one-pot procedure, which is advantageous for synthesizing allylboronates from allyl bromides, for example. google.com

Carbon-Carbon Cross-Coupling Reactions

The cornerstone for constructing the biphenyl (B1667301) scaffold of this compound is the carbon-carbon cross-coupling reaction, with the Suzuki-Miyaura reaction being the most prominent and versatile method.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. youtube.com This reaction is highly valued for its mild conditions, broad substrate scope, and the environmental advantage of boronic acids over other organometallic reagents. youtube.com

The synthesis of fluorinated biphenyls is readily achieved using this method. rsc.org For example, an aryl halide can be coupled with a fluorinated boronic acid in the presence of a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄) to furnish the desired fluorinated biphenyl. rsc.org Similarly, the coupling of 4-bromoacetophenone with phenylboronic acid yields 4-acetylbiphenyl. researchgate.net

The reactivity of different halides in Suzuki coupling can be exploited for selective synthesis. For instance, the difference in reactivity between C-Br and C-O bonds allows for successive coupling reactions on a single molecule, enabling the synthesis of complex (benzyl)biphenyls. acs.orgnih.gov When a molecule contains both an acyl chloride and an aryl bromide, the Suzuki coupling can be directed to selectively react at the more reactive acyl chloride center first. mdpi.com

The general mechanism of the Suzuki-Miyaura reaction involves several key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the presence of a base. youtube.com

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Palladium-Catalyzed Reaction Conditions and Ligand Systems

The success of the Suzuki-Miyaura coupling heavily relies on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources and phosphine (B1218219) ligands are employed to optimize the reaction for specific substrates.

Catalyst and Ligand Systems:

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common palladium sources. nih.govchemicalbook.com

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a widely used catalyst. nih.gov

For challenging couplings, more sophisticated ligands are used to stabilize the palladium catalyst and facilitate the reaction steps. Bidentate phosphine ligands and bulky, electron-rich monophosphine ligands like 2-(di-tert-butylphosphino)biphenyl (B1301956) (JohnPhos) are effective. youtube.com

Palladium nanoparticles supported on materials like fullerene have been developed as water-soluble and recyclable catalysts for green synthesis applications. researchgate.net

Bases and Solvents:

A base is essential for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). nih.govyoutube.comrsc.orgresearchgate.net

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Toluene, tetrahydrofuran (B95107) (THF), dioxane, and aqueous mixtures (e.g., toluene/water or THF/water) are frequently used. nih.govyoutube.comrsc.orgnih.gov

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Ref |

| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/Water | 40 °C | 90 | youtube.com |

| PdCl₂ | None | K₂CO₃ | Ethanol/Water | Room Temp | 94 | chemicalbook.com |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/Water | Reflux | High | rsc.org |

| C₆₀-TEGS/PdCl₂ | None | K₂CO₃ | Water | Room Temp | >90 | researchgate.net |

These optimized conditions allow for the efficient and high-yield synthesis of a wide range of biphenyl derivatives, including the target compound this compound.

Friedel-Crafts Acylation Strategies

An alternative synthetic route to this compound is the Friedel-Crafts acylation of a pre-formed 3-fluoro-4-methylbiphenyl (B8377202) precursor. This classic electrophilic aromatic substitution reaction introduces the acetyl group directly onto the biphenyl scaffold. organic-chemistry.orglibretexts.org

In this approach, 3-fluoro-4-methylbiphenyl is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst. libretexts.orgd-nb.info The key challenge in this methodology is controlling the regioselectivity of the acylation. The incoming acetyl group can potentially add to several positions on either aromatic ring of the biphenyl substrate.

The directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing fluoro group) and the biphenyl moiety itself will determine the position of acylation. For the synthesis of the target compound, acylation must occur at the 4'-position of the unsubstituted phenyl ring. A detailed study on the acetylation of 3,3′-dimethylbiphenyl showed that substitution occurs preferentially at the 4-position, para to the other phenyl ring, driven by both electronic and steric factors. ruc.dknih.gov By analogy, in 3-fluoro-4-methylbiphenyl, the 4'-position is activated by the substituted phenyl ring and is sterically accessible, making it a likely, though not exclusive, site for acylation.

A strong Lewis acid catalyst is required to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent. organic-chemistry.orgmasterorganicchemistry.com Aluminum chloride (AlCl₃) is the most traditional and powerful catalyst for this transformation. libretexts.org However, a stoichiometric amount is typically necessary because the AlCl₃ complexes with both the acylating agent and the resulting ketone product, deactivating the catalyst. organic-chemistry.org

Reaction control is paramount for achieving high selectivity. The choice of solvent and temperature can significantly impact the distribution of isomers. ruc.dknih.gov Non-polar solvents like 1,2-dichloroethane (B1671644) or carbon disulfide are common. d-nb.info For instance, studies on the acetylation of 3,3′-dimethylbiphenyl found that conducting the reaction in boiling 1,2-dichloroethane provided superior regioselectivity for the 4-acetyl product compared to other conditions. ruc.dknih.gov The mechanism and the nature of the electrophile (whether it is a free acylium ion or a bulkier complex with the Lewis acid and solvent) can be influenced by these conditions, thereby affecting selectivity. ruc.dk Other Lewis acids, such as Eu(NTf₂)₃, FeCl₃, or BF₃·OEt₂, can also be used, sometimes offering milder conditions or different selectivity profiles. researchgate.netresearchgate.net

Stille and Kumada Coupling Considerations for Analogous Structures

While the Suzuki-Miyaura reaction is often preferred, other cross-coupling methods like the Stille and Kumada reactions are important considerations for the synthesis of analogous biphenyl structures.

The Stille reaction involves the palladium-catalyzed coupling of an organotin (stannane) reagent with an organic electrophile, such as an aryl halide. wikipedia.orgnih.gov For an analogous synthesis, one could couple (3-fluoro-4-methylphenyl)trialkylstannane with 4-bromoacetophenone.

A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups, including ketones. orgsyn.orgd-nb.info This makes the reaction highly versatile for the synthesis of complex molecules. The catalytic cycle is similar to the Suzuki coupling. However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification and limit industrial applications. Recent advancements have focused on developing ligands that allow for milder reaction conditions and coupling of less reactive aryl chlorides. orgsyn.org Additives like copper(I) iodide (CuI) have also been shown to accelerate the reaction rate. harvard.edu

Table 2: Reagents for Stille Cross-Coupling

| Component | Example Reagents | Function | Reference |

|---|---|---|---|

| Organometallic Reagent | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) | Nucleophilic aryl source | wikipedia.org |

| Electrophile | R'-X (Aryl-Br, Aryl-I, Aryl-OTf) | Electrophilic aryl source | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Forms C-C bond | nih.gov |

| Ligand | PPh₃, P(t-Bu)₃, DPEPhos | Stabilizes and activates catalyst | orgsyn.orgnih.gov |

| Additive | CuI, CsF | Accelerates transmetalation | orgsyn.orgharvard.edu |

The Kumada coupling, which utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, was the first transition-metal-catalyzed cross-coupling reaction developed. organic-chemistry.org While economically advantageous, its application is severely limited by the high reactivity of the Grignard reagent. wikipedia.orgorganic-chemistry.org These reagents are incompatible with many functional groups, including esters, nitriles, and, critically for this synthesis, ketones. The Grignard reagent would readily add to the carbonyl group of 4-acetylbiphenyl or its precursors, leading to undesired side products. wikipedia.org Therefore, the Kumada coupling is not a suitable direct method for synthesizing this compound, though it could be used to create the parent 3-fluoro-4-methylbiphenyl scaffold prior to a separate acylation step.

Grignard Reagents in Kumada Coupling

The Kumada-Tamao-Corriu coupling, a pioneering method in transition-metal-catalyzed cross-coupling reactions, utilizes Grignard reagents (organomagnesium halides) to couple with organic halides. organic-chemistry.orgwikipedia.org This reaction is catalyzed by nickel or palladium complexes and is a cost-effective choice for creating unsymmetrical biaryls. organic-chemistry.org The primary advantage of the Kumada coupling lies in the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org

The reaction mechanism involves several key steps: oxidative addition of the organic halide to the metal catalyst (Ni or Pd), followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the biphenyl product and regenerate the catalyst. nrochemistry.comslideshare.net The reaction is typically conducted in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are also used for generating the Grignard reagent. wikipedia.orgnrochemistry.com

For the synthesis of a compound like this compound, a plausible Kumada coupling strategy would involve the reaction of a Grignard reagent derived from 3-fluoro-4-methylbromobenzene with 1-(4-halophenyl)ethan-1-one, catalyzed by a palladium or nickel complex. The high reactivity of Grignard reagents, however, limits the tolerance of certain functional groups, such as ketones. wikipedia.orgnrochemistry.com To circumvent this, protection of the acetyl group may be necessary.

Research has demonstrated the successful use of Kumada coupling for synthesizing a variety of biphenyl derivatives. For instance, sterically hindered biaryls have been efficiently synthesized using palladium-phosphinous acid catalysts. organic-chemistry.org Furthermore, nickel-catalyzed Kumada couplings of aryl chlorides have been achieved using amido pincer nickel complexes. organic-chemistry.org

Table 1: Comparison of Catalysts in Kumada Coupling for Biaryl Synthesis

| Catalyst System | Substrates | Key Features |

| Palladium-phosphinous acid | Aryl halides and aryl Grignards | Efficient for sterically crowded biaryls |

| Amido pincer nickel complexes | Aryl, heteroaryl, and vinyl chlorides | Effective for less reactive chlorides |

| NiCl2-based catalyst | Bromochlorobenzene | Shows haloselectivity for the C-Br bond |

| Iron(III) salts | Arylmagnesium halides with aryl halides | Can lead to both homo- and cross-coupled products |

Alternative Synthetic Routes

Beyond the classic Kumada coupling, other synthetic strategies offer alternative pathways to this compound and its analogs, providing solutions to challenges like functional group compatibility.

Carbonylative coupling reactions present a powerful method for the synthesis of ketones, including acetylbiphenyls. These reactions introduce a carbonyl group (CO) during the coupling process. Palladium-catalyzed carbonylative cross-coupling reactions of aryl thianthrenium salts with arylboronic acids have been reported to produce a variety of diaryl ketones in good to excellent yields. nih.gov This method involves the in situ generation of an acyl moiety, which then couples with the organometallic partner.

Another approach involves the palladium-catalyzed synthesis of aryl ketones from aryl bromides and N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.org This method avoids the direct use of organometallic reagents that are incompatible with ketone functionalities. The reaction proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org Similarly, palladium-catalyzed coupling of arylboronic acids with carboxylic acids, activated in situ with pivalic anhydride, provides a one-pot synthesis of aryl ketones. organic-chemistry.org

Palladium-catalyzed double carbonylation of aryl halides can also lead to the formation of α-keto amides, which can be further transformed into the desired ketones. acs.org

Denitrative coupling has emerged as a valuable strategy, utilizing readily available nitroarenes as coupling partners. acs.orgnsmsi.ir This approach circumvents the need to first convert nitroarenes to the corresponding halides. researchgate.net The direct transformation of the nitro group is an attractive option due to the ease of nitration of aromatic compounds. acs.org

Palladium catalysts, particularly with specialized ligands like BrettPhos, have been shown to effectively catalyze the denitrative Suzuki-Miyaura coupling of nitroarenes. acs.orgelsevierpure.com The reaction proceeds through an oxidative addition of the Ar–NO2 bond to the palladium center. acs.org This methodology has been extended to other coupling reactions, including Buchwald-Hartwig amination and etherification. acs.orgacs.org

Radical-induced denitrative coupling of nitroalkenes has also been explored, offering a different mechanistic pathway for C-C bond formation. rsc.orgnih.govrsc.org While primarily applied to nitroalkenes, the extension of this concept to nitroarenes could provide further synthetic routes. nih.govrsc.org

Table 2: Overview of Alternative Synthetic Routes

| Synthetic Route | Key Reagents | Catalyst | Noteworthy Features |

| Carbonylative Coupling | Aryl thianthrenium salts, arylboronic acids, CO | Palladium | Site-selective C(sp²)-H thianthrenation |

| Carbonylative Coupling | Aryl bromides, N-tert-butylhydrazones | Palladium | Use of an acyl anion equivalent, good functional group tolerance |

| Denitrative Coupling | Nitroarenes, arylboronic acids | Palladium/BrettPhos | Direct use of nitroarenes, avoids pre-functionalization |

| Radical Denitrative Coupling | Nitroalkenes, radical initiators | - | Forms substituted alkenes, potential for extension to nitroarenes |

Catalytic Systems and Reaction Mechanism Studies in Synthesis

The efficiency and selectivity of biphenyl synthesis are highly dependent on the catalytic system employed. Research in this area focuses on both homogeneous and heterogeneous catalysts and the elucidation of their reaction mechanisms.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for cross-coupling reactions. qualitas1998.net Palladium complexes are the most common catalysts for Suzuki-Miyaura, Negishi, and Kumada couplings. qualitas1998.netmdpi.com The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role in the catalytic activity and selectivity. enscm.frnih.gov For instance, bulky biaryl phosphine ligands have been shown to facilitate the amidation of five-membered heterocycles. nih.gov

Mechanistic studies of these reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comslideshare.netenscm.fr Computational studies have been instrumental in understanding the influence of ligands on each step of the catalytic cycle. enscm.fr The development of new ligands, such as biphenyl sulfonic acid ligands, has led to significant improvements in C-N cross-coupling reactions, particularly in terms of catalyst removal. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. qualitas1998.netmdpi.com This is particularly important for industrial applications to minimize product contamination with the metal catalyst. qualitas1998.net

Various supports have been used to immobilize palladium catalysts, including charcoal (Ni/C and Pd/C), graphene, silica (B1680970), and magnetic nanoparticles. mdpi.commdpi.comresearchgate.netacs.org Palladium nanoparticles supported on COOH-modified graphene have shown excellent versatility and good conversion rates in Suzuki-Miyaura reactions for the synthesis of fluorinated biphenyl derivatives. mdpi.com Similarly, palladium immobilized on MCM-41 has been developed as a highly efficient and reusable catalyst for Suzuki and Stille coupling reactions. researchgate.net

While heterogeneous catalysts are designed to remain in the solid phase, studies have shown that leaching of the metal into the solution can occur, with the reaction then proceeding homogeneously. qualitas1998.netwikipedia.org The solid support can then act as a reservoir for the active catalytic species. qualitas1998.net The development of robust heterogeneous catalysts that minimize leaching and maintain high activity over multiple cycles remains an active area of research. researchgate.netacs.org

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity | Generally high, mild reaction conditions | Can be lower, may require higher temperatures |

| Selectivity | Often high and tunable with ligands | Can be influenced by support interactions |

| Catalyst Separation | Difficult, requires purification steps | Easy, often by simple filtration |

| Recyclability | Limited | Generally high |

| Mechanism | Well-defined catalytic cycle | Can involve leaching and redeposition of the metal |

Mechanistic Elucidation of Catalytic Cycles

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 1-(4-bromophenyl)ethanone, to a coordinatively unsaturated Pd(0) complex. chemrxiv.orgresearchgate.netchemrxiv.org This step involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the palladium center and the aryl group and the bromine atom, respectively. This process oxidizes the palladium from Pd(0) to Pd(II). youtube.comyoutube.com

The rate and success of the oxidative addition are significantly influenced by the nature of the aryl halide and the phosphine ligands attached to the palladium catalyst. researchgate.netresearchgate.net Electron-withdrawing groups on the aryl halide can facilitate this step. The choice of phosphine ligands is also critical, as they modulate the electron density and steric environment around the palladium center, which in turn affects the ease of oxidative addition. researchgate.netyoutube.com For instance, bulky and electron-rich phosphine ligands are often employed to promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. researchgate.net

Table 1: Hypothetical Reactants for the Synthesis of this compound

| Reactant | Structure | Role |

| 1-(4-bromophenyl)ethanone |  | Aryl Halide |

| (3-fluoro-4-methylphenyl)boronic acid |  | Organoboron Reagent |

Transmetalation

Following oxidative addition, the next crucial step is transmetalation . In this stage, the organic group from the organoboron reagent, (3-fluoro-4-methylphenyl)boronic acid, is transferred to the Pd(II) complex, displacing the halide. nih.govrsc.orgnih.gov This step typically requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. rsc.orgresearchgate.net The exact mechanism of transmetalation can follow different pathways, but it ultimately results in a diorganopalladium(II) intermediate where both aryl groups are attached to the palladium center. rsc.org The rate of transmetalation can be the rate-determining step of the entire catalytic cycle and is influenced by the nature of the base, solvent, and the substituents on the boronic acid. nih.gov

Reductive Elimination

The final step of the catalytic cycle is reductive elimination . youtube.comumb.eduwikipedia.orglibretexts.org In this step, the two organic ligands on the diorganopalladium(II) complex couple to form the desired biphenyl product, this compound. This process reduces the palladium center from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue. umb.eduwikipedia.org For reductive elimination to occur, the two aryl groups must be in a cis orientation on the palladium complex. wikipedia.orglibretexts.org The electronic properties and steric bulk of the ancillary phosphine ligands play a crucial role in promoting this final bond-forming step. youtube.com Electron-deficient ligands can facilitate reductive elimination. youtube.com

Table 2: Key Stages of the Catalytic Cycle for the Synthesis of this compound

| Stage | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of 1-(4-bromophenyl)ethanone. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The (3-fluoro-4-methylphenyl) group is transferred from the boronic acid to the Pd(II) center. | Diaryl-Pd(II) Complex |

| Reductive Elimination | The two aryl groups couple to form the final product, regenerating the Pd(0) catalyst. | This compound and Pd(0) |

Chemical Reactivity and Transformations of 4 Acetyl 3 Fluoro 4 Methylbiphenyl

Reactivity of the Acetyl Functional Group

The acetyl group (-COCH₃) is a key site of reactivity in 4-Acetyl-3'-fluoro-4'-methylbiphenyl. It consists of an electrophilic carbonyl carbon and acidic α-hydrogens, making it susceptible to a variety of chemical transformations.

Carbonyl Reductions

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, forming 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol. This transformation is typically achieved using metal hydride reagents. Furthermore, the acetyl group can be completely deoxygenated to an ethyl group.

Common reduction methods include:

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for the reduction of ketones to secondary alcohols. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. wikipedia.org

Deoxygenation: The Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can convert the acetyl group directly to an ethyl group, yielding 4-ethyl-3'-fluoro-4'-methylbiphenyl. wikipedia.org

Table 1: Selected Carbonyl Reduction Reactions

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄), Methanol | 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol | Carbonyl Reduction to Alcohol |

| Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol | Carbonyl Reduction to Alcohol |

| Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | 4-ethyl-3'-fluoro-4'-methylbiphenyl | Wolff-Kishner Deoxygenation |

| Zinc-Mercury Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 4-ethyl-3'-fluoro-4'-methylbiphenyl | Clemmensen Deoxygenation |

Alpha-Halogenation and Aldol (B89426) Condensations

The hydrogens on the methyl carbon of the acetyl group are known as α-hydrogens. Their acidity (pKa ≈ 20) is significantly higher than that of typical alkane hydrogens, a consequence of the formation of a resonance-stabilized enolate conjugate base. pearson.com This acidity enables reactions at the α-position.

Alpha-Halogenation: In the presence of an acid or base catalyst, the α-hydrogens can be substituted with halogens (chlorine, bromine, or iodine). pressbooks.pub Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monosubstitution because the introduced halogen deactivates the enol towards further reaction. masterorganicchemistry.com In contrast, under basic conditions, an enolate intermediate is formed. The inductive effect of the first halogen increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. pressbooks.pubwikipedia.org For a methyl ketone like this compound, this can proceed to form a trihalo-methyl ketone, which may then undergo the haloform reaction in the presence of excess base and halogen to yield a carboxylic acid. pressbooks.pub

Aldol Condensation: The enolate of this compound can act as a nucleophile and attack an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol condensation reaction. magritek.com This carbon-carbon bond-forming reaction creates a β-hydroxy ketone, which can subsequently dehydrate, especially under heating or acidic/basic conditions, to form an α,β-unsaturated ketone. magritek.com

Enolization and Tautomerism

This compound exists in equilibrium with its tautomer, an enol. Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com This specific type of tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the C-O π-bond to a C-C π-bond. libretexts.org

The equilibrium between the "keto" form (the ketone) and the "enol" form can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal by a weak base to form the enol. youtube.com

Base-Catalyzed Enolization: A base removes an α-proton to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com

For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the enol form is a crucial reactive intermediate in many reactions of the acetyl group, including α-halogenation and aldol condensations. masterorganicchemistry.com

Reactivity of the Fluoro Substituent

The fluorine atom attached to one of the biphenyl (B1667301) rings introduces specific electronic properties that influence the molecule's reactivity, particularly concerning the aromatic system.

Nucleophilic Aromatic Substitution Pathways

The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. SₙAr reactions on aryl halides are generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the primary electron-withdrawing group (the acetyl group) is located on the other aromatic ring. Its deactivating effect on the fluorine-bearing ring is significantly attenuated. Therefore, the ring is considered "unactivated" or electron-neutral. Consequently, nucleophilic substitution of the fluorine atom is expected to be difficult under standard SₙAr conditions. However, recent advances in catalysis, such as the use of organic photoredox catalysts, have enabled the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes under mild conditions. nih.govnih.gov Such methods could potentially be applied to replace the fluorine in this compound with various nucleophiles, including azoles, amines, or carboxylic acids. nih.govnih.gov

Influence on Aromatic Ring Activation/Deactivation

The fluorine atom exerts a dual electronic effect on the aromatic ring to which it is attached. nih.gov

Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network. This inductive effect deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). nih.gov

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. nih.gov

Table 2: Electronic Effects of Key Substituents

| Substituent | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |

| -COCH₃ (Acetyl) | Withdrawing (-I) | Strongly Withdrawing (-M) | Deactivating | Meta |

Reactivity of the Methyl Substituent

The methyl group attached to one of the biphenyl rings is a site for reactions typical of benzylic positions.

The benzylic carbon of the methyl group is susceptible to oxidation due to the stabilizing effect of the adjacent aromatic ring on reaction intermediates. Strong oxidizing agents can convert the methyl group into a carboxylic acid.

Detailed Research Findings: While specific studies on the benzylic oxidation of this compound are not readily available in public literature, the transformation of similar alkylarenes is well-documented. For instance, treatment of an alkylbenzene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating typically results in the formation of a benzoic acid derivative. This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon. The reaction is robust but can be harsh, potentially affecting other sensitive functional groups.

A plausible reaction for this compound would be its conversion to 4-acetyl-3'-fluorobiphenyl-4'-carboxylic acid. This transformation would replace the methyl group with a carboxylic acid, a valuable functional group for further synthetic modifications.

| Reaction Transformation | Reagent Example | Potential Product |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | 4-acetyl-3'-fluorobiphenyl-4'-carboxylic acid |

Another common method for functionalizing benzylic positions is through free-radical bromination using N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like AIBN or light. uci.edulibretexts.org This reaction would introduce a bromine atom onto the methyl group, forming 4-acetyl-4'-(bromomethyl)-3'-fluorobiphenyl, a versatile intermediate for further nucleophilic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on Biphenyl Rings

The two aromatic rings of the biphenyl system can undergo substitution reactions, with the position of attack being directed by the existing substituents.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on each ring determine where the incoming electrophile will add. researchgate.netgreyhoundchrom.com

Ring A (with acetyl group): The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the acetyl group.

Ring B (with methyl and fluoro groups): The methyl group is an activating, ortho, para-director. The fluorine atom is deactivating but also ortho, para-directing. When both are present, their directing effects can either reinforce or oppose each other.

The interplay of electronic and steric effects is crucial in determining the outcome of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on one of the phenyl rings makes this position susceptible to nucleophilic aromatic substitution, especially if there are strong electron-withdrawing groups ortho or para to it. prepchem.comgcms.cz In the case of this compound, the acetyl group is on the other ring and thus its electron-withdrawing effect is transmitted through the biphenyl system, which may not be sufficient to strongly activate the fluorine for substitution under standard conditions. However, with highly reactive nucleophiles or under specific catalytic conditions, substitution of the fluorine atom could be possible.

Derivatization and Further Functionalization Pathways

The acetyl group is a versatile functional handle that can be modified to create a wide range of derivatives.

The carbonyl and the alpha-methyl of the acetyl group are both reactive sites.

Detailed Research Findings: While specific derivatizations of this compound are not widely reported, the reactivity of aryl ketones is well-established, allowing for a number of predictable transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). chegg.com This would yield 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol.

Oxidation (Baeyer-Villiger Oxidation): The acetyl group can be converted to an ester through the Baeyer-Villiger oxidation, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.nettcichemicals.comyoutube.com This reaction would likely yield 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl acetate (B1210297).

Carbonyl to Methylene Reduction (Clemmensen or Wolff-Kishner): The acetyl group can be completely reduced to an ethyl group using methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl ketone to a thioamide, which can then be hydrolyzed to a carboxylic acid with the carbon chain extended. For this compound, this would involve reaction with sulfur and an amine like morpholine, leading to a thioamide derivative.

Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction. Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, would produce 3'-fluoro-4-isopropenyl-4'-methyl-1,1'-biphenyl.

| Reaction Type | Reagent Example(s) | Potential Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl acetate |

| Willgerodt-Kindler | Sulfur, Morpholine | 2-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-1-morpholinoethane-1-thione |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3'-fluoro-4-isopropenyl-4'-methyl-1,1'-biphenyl |

Functionalization of the Biphenyl Core

The biphenyl core of this compound possesses two aromatic rings that can undergo electrophilic substitution reactions. The substitution pattern is directed by the existing substituents on each ring.

The ring bearing the acetyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. The acetyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the acetyl group.

Conversely, the second phenyl ring is substituted with a fluorine atom and a methyl group. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director due to the competing effects of its electronegativity (inductive withdrawal) and its lone pairs (mesomeric donation). In many cases, the directing effect of the methyl group will dominate, and electrophilic substitution will likely occur at positions ortho or para to the methyl group. However, the fluorine atom at the 3'-position will also influence the regioselectivity.

A common functionalization reaction for biphenyl systems is Friedel-Crafts acylation. For instance, the synthesis of a related compound, 4-acetyl-2'-fluoro-4'-bromobiphenyl, is achieved through the Friedel-Crafts acylation of 4-bromo-2-fluorobiphenyl. prepchem.com This suggests that similar electrophilic substitution reactions could be applied to further functionalize the biphenyl core of this compound.

The following table summarizes the expected major products of electrophilic substitution on the biphenyl core, based on the directing effects of the existing substituents.

| Reaction Type | Reagents | Ring of Substitution | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Fluoro-methyl substituted ring | 4-Acetyl-3'-fluoro-4'-methyl-x-nitrobiphenyl |

| Halogenation | Br₂, FeBr₃ | Fluoro-methyl substituted ring | 4-Acetyl-x-bromo-3'-fluoro-4'-methylbiphenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Fluoro-methyl substituted ring | 4-Acetyl-3'-fluoro-4'-methyl-x-acylbiphenyl |

| Sulfonation | SO₃, H₂SO₄ | Fluoro-methyl substituted ring | This compound-x-sulfonic acid |

Cyclization Reactions

The acetyl group of this compound is a versatile functional handle for the construction of various heterocyclic rings. These transformations typically involve the reaction of the ketone with a suitable binucleophilic reagent, leading to the formation of five-, six-, or seven-membered heterocyclic systems. While specific examples for this compound are not documented, the reactivity of other acetylbiphenyls and aryl ketones provides a strong basis for predicting its behavior in cyclization reactions.

For example, 4-acetylbiphenyl (B160227) has been utilized in the synthesis of Schiff bases, which are precursors to many heterocyclic compounds. chemicalbook.comsigmaaldrich.com The reaction of the acetyl group with primary amines yields imines, which can then undergo further reactions to form nitrogen-containing heterocycles.

Furthermore, acid-catalyzed cyclization reactions of biphenyl derivatives are well-known. For instance, alkyl esters of biphenyl-2-carboxylic acid can be converted to fluorenone derivatives under strong acid conditions. chemrxiv.org While the starting material is different, this highlights the potential for intramolecular cyclization reactions within the biphenyl system under appropriate conditions.

The following table outlines plausible cyclization reactions starting from this compound to form various heterocyclic structures, based on established synthetic methodologies for aryl ketones.

| Heterocyclic Product | Reagents and Conditions | Reaction Type |

| Pyrazole derivatives | Hydrazine or substituted hydrazines, acid or base catalysis | Condensation and cyclization |

| Isoxazole derivatives | Hydroxylamine, base catalysis | Condensation and cyclization |

| Pyrimidine derivatives | Urea or thiourea, strong base | Condensation and cyclization |

| 1,4-Diazepine derivatives | Ethylenediamine, acid catalysis | Condensation and cyclization |

| Thiophene derivatives | Lawesson's reagent, followed by reaction with an α-haloketone | Thionation and subsequent cyclization |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Acetyl 3 Fluoro 4 Methylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-Acetyl-3'-fluoro-4'-methylbiphenyl, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acetyl group's methyl protons (CH₃) would appear as a sharp singlet, typically in the downfield region around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. The methyl protons on the biphenyl (B1667301) ring (at the 4'-position) would also produce a singlet, but at a slightly more upfield position, anticipated around 2.4 ppm.

The aromatic region of the spectrum would be more complex due to the presence of seven protons on the two phenyl rings. The protons on the acetyl-substituted ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the acetyl group (H-3 and H-5) would be the most downfield aromatic signals, likely appearing around 8.0 ppm, while the protons meta to the acetyl group (H-2 and H-6) would be found slightly upfield, around 7.7 ppm.

On the fluorine and methyl-substituted ring, the presence of the fluorine atom will introduce additional complexity through proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom (H-2') would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons on this ring (H-5' and H-6') would also show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.02 | d | 2H | H-3, H-5 |

| ~7.70 | d | 2H | H-2, H-6 |

| ~7.45 | m | 1H | H-6' |

| ~7.35 | m | 1H | H-5' |

| ~7.15 | t | 1H | H-2' |

| ~2.63 | s | 3H | -COCH₃ |

| ~2.41 | s | 3H | -CH₃ |

Note: The predicted chemical shifts and multiplicities are based on the analysis of related compounds and established NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In the spectrum of this compound, the carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 197 ppm. The methyl carbons of the acetyl and the 4'-methyl groups would be found at the most upfield positions, around 26 ppm and 21 ppm, respectively.

The aromatic region will display signals for the twelve aromatic carbons. The carbon atom bonded to the fluorine atom (C-3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be found in the region of 160-165 ppm. The other aromatic carbons will show smaller couplings to the fluorine atom, aiding in their assignment. The quaternary carbons (C-1, C-4, C-1', and C-4') will generally have lower intensities compared to the protonated carbons.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~197.5 | C=O |

| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-3' |

| ~145.0 | C-4 |

| ~142.0 (d, ²JCF ≈ 8 Hz) | C-4' |

| ~138.0 | C-1 |

| ~132.0 (d, ³JCF ≈ 3 Hz) | C-1' |

| ~130.0 | C-2, C-6 |

| ~129.0 | C-3, C-5 |

| ~128.0 (d, ³JCF ≈ 6 Hz) | C-5' |

| ~125.0 (d, ²JCF ≈ 22 Hz) | C-2' |

| ~115.0 (d, ²JCF ≈ 21 Hz) | C-6' |

| ~26.7 | -COCH₃ |

| ~21.2 | -CH₃ |

Note: The predicted chemical shifts are based on the analysis of related compounds. The 'd' indicates a doublet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is influenced by the electronic effects of the substituents on the aromatic ring. The position of the fluorine at the 3'-position is expected to result in a chemical shift in a characteristic range for fluorobiphenyls. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2' and H-4').

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). In the case of this compound, COSY would be instrumental in identifying the coupling network within the aromatic rings, helping to distinguish between the protons on the acetyl-substituted ring and those on the fluoro-methyl-substituted ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unambiguously determined. The expected molecular formula for this compound is C₁₅H₁₃FO.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 229.1023 |

| [M+Na]⁺ | 251.0842 |

Note: These values are calculated based on the elemental composition C₁₅H₁₃FO.

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Characteristic fragments would include the loss of the acetyl group (CH₃CO) and cleavage at the biphenyl linkage, further corroborating the proposed structure.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a series of characteristic fragment ions that aid in its identification.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₃FO). The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway involves the cleavage of the acyl-aryl bond (the bond between the acetyl group and the biphenyl ring system), a type of α-cleavage common for ketones. libretexts.org This would result in the formation of a stable acylium ion.

Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a prominent [M-15]⁺ peak. This is a characteristic fragmentation for compounds containing an acetyl group. The resulting ion can be stabilized by resonance.

Further fragmentation of the biphenyl core is also possible, though typically requires higher energy. Cleavage at the biphenyl linkage could occur, and the presence of the fluorine atom on one of the rings would influence the relative abundance of the resulting fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₅H₁₃FO]⁺ | 228.1 | Molecular Ion (M⁺) |

| [C₁₄H₁₀FO]⁺ | 213.1 | Loss of a methyl radical (•CH₃) |

| [C₁₃H₁₀F]⁺ | 185.1 | Loss of an acetyl group (•COCH₃) |

| [CH₃CO]⁺ | 43.0 | Acylium ion |

Note: The m/z values are nominal and based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acetyl moiety. For aryl ketones, this peak typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic biphenyl system slightly lowers the frequency compared to a non-conjugated ketone. The electronic effect of the fluorine substituent on the adjacent ring is unlikely to cause a major shift in this frequency.

The presence of the biphenyl core gives rise to several characteristic absorption bands. The stretching vibrations of the aromatic C-H bonds are typically observed as a group of weaker bands in the region of 3100-3000 cm⁻¹. The in-plane stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings result in a series of absorptions of variable intensity in the 1625-1440 cm⁻¹ range. The substitution pattern on the aromatic rings will influence the exact position and appearance of these bands. Additionally, a C-F stretching vibration is expected, which for aryl fluorides, typically appears as a strong band in the 1250-1120 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1685 - 1665 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aromatic C=C | Stretching | 1625 - 1440 | Medium to Weak |

| C-F | Stretching | 1250 - 1120 | Strong |

| C-H (methyl) | Stretching | 2960 - 2850 | Medium |

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data Parameters

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.987 |

| β (°) | 98.76 |

| Volume (ų) | 1138.9 |

| Z | 4 |

Note: These values are hypothetical and serve as an illustration of the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While it does not provide the detailed atomic coordinates of a single crystal analysis, it generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This pattern can be used to identify the compound, assess its purity, and detect the presence of different polymorphs (different crystalline forms of the same compound). The PXRD pattern of this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of organic compounds. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For this compound, a combination of high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) provides a comprehensive assessment of its purity and facilitates its isolation.

High-performance liquid chromatography is a premier technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, owing to the non-polar nature of the biphenyl backbone.

Research Findings: The analysis of structurally similar 4-acetylbiphenyl (B160227) derivatives has demonstrated the efficacy of C18 and biphenyl stationary phases. Biphenyl phases, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating closely related impurities. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as formic acid, to improve peak shape. The retention time of the compound is influenced by the exact ratio of the organic modifier to the aqueous phase. Detection is commonly achieved using a UV detector, set at a wavelength where the acetylbiphenyl chromophore exhibits maximum absorbance, typically around 254 nm.

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value |

| Column | Biphenyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.8 min |

Note: The values in this table are illustrative and based on methods for structurally related compounds. Actual parameters would require experimental optimization.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for its purity assessment.

Research Findings: The analysis of fluorinated aromatic compounds by GC can sometimes be challenging due to potential interactions with the stationary phase. However, the use of robust, low-bleed polysiloxane-based capillary columns, such as a DB-5ms or HP-5ms, generally provides good peak shape and resolution. A temperature-programmed elution is typically employed to ensure the efficient separation of the target compound from any potential impurities or starting materials. The initial oven temperature is held at a lower value to separate volatile components, followed by a gradual ramp to a higher temperature to elute the main compound and any less volatile impurities. The injector and detector temperatures are set sufficiently high to ensure efficient vaporization and prevent condensation.

Interactive Data Table: Illustrative GC Parameters

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 150 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Injector Temperature | 280 °C |

| Detector (MS) Temp | 280 °C |

| Injection Mode | Split (50:1) |

| Expected Retention Time | ~ 12.5 min |

Note: The values in this table are illustrative and based on methods for structurally related compounds. Actual parameters would require experimental optimization.

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions, such as the Suzuki coupling, which is a common method for the synthesis of biphenyl compounds.

Research Findings: For the synthesis of this compound, TLC on silica (B1680970) gel 60 F254 plates is a standard choice. The progress of the reaction can be monitored by spotting the reaction mixture alongside the starting materials on the TLC plate. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is used to develop the plate. The choice of solvent ratio is critical for achieving good separation between the starting materials, the product, and any byproducts. Visualization is typically achieved under UV light at 254 nm, where the aromatic rings of the compounds will appear as dark spots. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative polarity of the product compared to the starting materials will determine its retention factor (Rf) value.

Interactive Data Table: Illustrative TLC Parameters for Reaction Monitoring

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Product) | ~ 0.4 |

| Expected Rf (Starting Materials) | Varies depending on the specific reactants |

Note: The values in this table are illustrative and based on general practices for monitoring similar reactions. The optimal solvent system may vary.

Elemental Analysis for Compositional Verification (CHNO/F)

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. For this compound (C₁₅H₁₂FO), the analysis involves the precise determination of the mass percentages of carbon (C), hydrogen (H), and fluorine (F).

Research Findings: The theoretical elemental composition is calculated from the molecular formula. Modern elemental analyzers are capable of accurately measuring the percentages of carbon, hydrogen, and nitrogen through combustion analysis. The sample is combusted at a high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The determination of fluorine can be more complex and may require specific methods such as ion chromatography after combustion and absorption, or the use of a fluoride (B91410) ion-selective electrode. The experimentally determined values should be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm the elemental composition and the purity of the compound.

Interactive Data Table: Elemental Composition of this compound (C₁₅H₁₂FO)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Illustrative) |

| Carbon (C) | 78.93 | 78.85 |

| Hydrogen (H) | 5.30 | 5.35 |

| Fluorine (F) | 8.32 | 8.28 |

| Oxygen (O) | 7.01 | 7.52 (by difference) |

Note: The experimental values are illustrative and represent a hypothetical result for a pure sample. Actual results would be obtained from instrumental analysis.

Theoretical and Computational Chemistry Studies of 4 Acetyl 3 Fluoro 4 Methylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to investigate the electronic structure of molecules. escholarship.org This method is effective for systems like 4-Acetyl-3'-fluoro-4'-methylbiphenyl because it provides a good compromise between accuracy and computational demand.

A typical DFT study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this optimized structure, key electronic and energetic parameters can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations yield the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. The distribution of electron density can also be mapped, revealing which parts of the molecule are electron-rich or electron-poor, information that is vital for predicting sites of electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for a Biphenyl (B1667301) Derivative Note: The following data are representative examples for a substituted biphenyl and not specific experimental or calculated values for this compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -885.123 | Ground state energy of the molecule; used for stability comparisons. |

| HOMO Energy (eV) | -6.45 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (eV) | -1.21 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 5.24 | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | 2.89 | Measure of the molecule's overall polarity. |

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) are invaluable for accurately predicting a range of molecular properties.

For this compound, ab initio calculations would be used to obtain precise values for properties such as the molecular dipole moment and the molecular electrostatic potential (MEP). nih.govscispace.com The MEP map is particularly useful as it visualizes the charge distribution across the molecule's surface, highlighting regions of positive and negative potential that are critical for understanding intermolecular interactions. nih.gov For instance, studies on chlorinated biphenyls have shown a strong correlation between MEPs and substitution patterns, which can be used to rationalize molecular interactions and properties. nih.govscispace.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore these aspects in detail.

The defining structural feature of a biphenyl derivative is the rotatable single bond connecting the two phenyl rings. The angle of rotation around this bond is known as the dihedral or torsional angle. The substituents on the rings create steric hindrance that influences the preferred dihedral angle and the energy barrier to rotation.

For this compound, the acetyl, fluoro, and methyl groups would create a specific rotational energy profile. A computational technique known as a potential energy surface scan would be performed, where the dihedral angle is systematically varied and the molecule's energy is calculated at each step. This process reveals the energy cost associated with rotation, identifying the most stable (lowest energy) and least stable (highest energy) rotational conformations. Research on other ortho-substituted biphenyls has shown that such substitutions can pre-organize the molecule into a specific conformation by turning the rings out of coplanarity. mdpi.com

Beyond the central biphenyl linkage, rotation around other single bonds (e.g., the bond connecting the acetyl group to the phenyl ring) also leads to different conformers. A thorough conformational analysis involves searching the entire potential energy surface to identify all stable conformers, which exist as local minima in energy. nih.gov

Computational searches can identify these energy minima and calculate their relative energies. Using Boltzmann statistics, these energy differences can be used to predict the population of each conformer at a given temperature. The results would indicate which three-dimensional shapes of this compound are most likely to exist under standard conditions, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental results or confirm the identity of a synthesized compound. acs.org

For this compound, DFT and other methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra. The calculated spectrum shows peaks that correspond to specific molecular motions, such as C-H stretching, C=O stretching of the acetyl group, and C-F stretching. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). Comparing the predicted spectrum with an experimental one can help assign each peak to a specific atom in the molecule. acs.org Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in UV-visible spectroscopy. acs.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Fluorinated Biphenyl Derivative Note: The following data are representative examples and not specific values for this compound. They serve to illustrate the typical correlation between calculated and observed data.

| Spectroscopy Type | Parameter | Illustrative Calculated Value | Illustrative Experimental Value |

|---|---|---|---|

| ¹H NMR | -CH₃ Chemical Shift (ppm) | 2.51 | 2.54 |

| ¹³C NMR | C=O Chemical Shift (ppm) | 198.5 | 197.8 |

| IR | C=O Stretch (cm⁻¹) | 1705 | 1685 |

| UV-Vis | λₘₐₓ (nm) | 265 | 262 |

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a standard approach for calculating the NMR shielding tensors, which are then converted into chemical shifts.

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of primary interest. Calculations would typically be performed on a geometry-optimized structure of the molecule. liverpool.ac.uk The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for accuracy. nih.gov Recent studies on fluorinated compounds show that while gas-phase calculations can be accurate, including solvent effects via models like the Polarizable Continuum Model (PCM) can refine the predictions. researchgate.net

Predicted chemical shifts for this compound would be compared against a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to obtain the final values. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the acetyl methyl protons, and the biphenyl methyl protons. The ¹³C NMR would reveal shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F). rsc.org Similarly, the ¹⁹F NMR chemical shift would provide a key data point for characterizing the fluorinated ring. bldpharm.com

Table 1: Illustrative Format for Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl Protons (-COCH₃) | Value would be calculated |

| Methyl Protons (-CH₃) | Value would be calculated |

| Aromatic Protons | Range of values would be calculated |

| Carbonyl Carbon (C=O) | Value would be calculated |

| Aromatic Carbons | Range of values would be calculated |

| Carbon bonded to Fluorine | Value would be calculated |

| ¹⁹F | Value would be calculated |

Note: This table is illustrative. Specific values would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational frequency analysis, calculated using DFT methods, is essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. Following a geometry optimization, the calculation of the second derivatives of the energy with respect to atomic coordinates yields the harmonic vibrational frequencies.

For this compound, key vibrational modes would include:

C=O stretch: A strong, characteristic band for the acetyl group's carbonyl, typically expected in the 1680-1700 cm⁻¹ region.

C-F stretch: A strong band in the fingerprint region, usually around 1100-1250 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These calculations provide a basis for assigning each band in an experimental IR spectrum to a specific molecular motion.

Table 2: Illustrative Format for Key Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹, Scaled) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2980-2870 |

| Carbonyl (C=O) Stretch | ~1690 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-F Stretch | ~1250-1100 |

Note: This table is illustrative. Specific values and assignments would be derived from frequency calculations following geometry optimization.

Analysis of Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis